molecular formula C16H17N3O3 B2479988 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797868-80-4

6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2479988
CAS No.: 1797868-80-4
M. Wt: 299.33
InChI Key: DIORCRSPNWPVOE-UHFFFAOYSA-N
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Description

6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a 2,3-dimethoxybenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzoic acid with a suitable pyrimidine precursor in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with triethylamine (TEA) as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific protein kinases, which are essential for cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the 2,3-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,3-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-5-3-4-12(15(14)22-2)16(20)19-7-6-13-11(9-19)8-17-10-18-13/h3-5,8,10H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIORCRSPNWPVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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